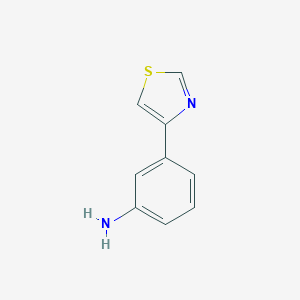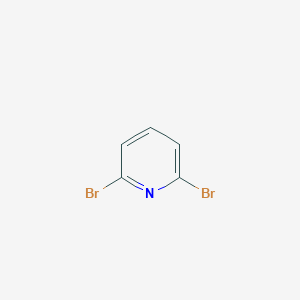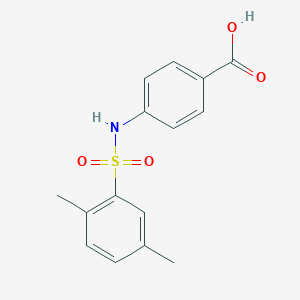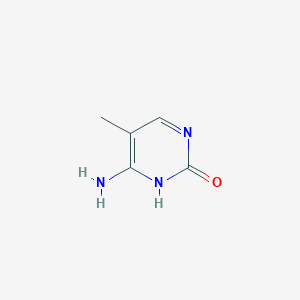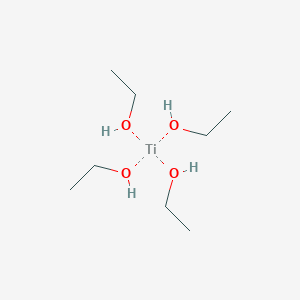
Tetraetilato de titanio
Descripción general
Descripción
Titanium tetraethoxide, also known as Titanium tetraethoxide, is a useful research compound. Its molecular formula is C2H6OTi and its molecular weight is 93.94 g/mol. The purity is usually 95%.
The exact mass of the compound Titanium tetraethoxide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Titanium tetraethoxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Titanium tetraethoxide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Síntesis de partículas de titanio ultrafino
El tetraetilato de titanio (TEOT) se puede utilizar para sintetizar partículas de titanio ultrafino . El proceso implica la disolución de TEOT en etanol y la variación de la concentración de agua y un polímero soluble, hidroxipropilcelulosa (HPC), para controlar el tamaño de partícula . El HPC se adsorbe en las partículas de titanio durante el crecimiento, proporcionando una barrera estérica a la agregación .
Catalizador para la síntesis de productos químicos finos
El titanio es un metal atractivo para las transformaciones catalíticas debido a su versatilidad, baja toxicidad y biocompatibilidad establecida . El this compound se puede utilizar en la catálisis del titanio para la síntesis de productos químicos finos, productos farmacéuticos y agroquímicos . Ofrece nuevos enfoques y vías/mecanismos alternativos que complementan la catálisis basada en metales de transición tardía .
Agente activador y deshidratante
El etilato de titanio (IV) se puede utilizar como un agente activador y deshidratante para la condensación de (S)- (+)- p -toluensulfinamida con aldehídos y cetonas para formar sulfiniminas .
Fuente de iones Ti 4+
El etilato de titanio (IV) se puede utilizar como fuente de iones Ti 4+ para formar complejos de acrilato de titanio (IV) con ácido metacrílico .
Síntesis de nanopartículas de óxido de titanio
El this compound se puede utilizar para sintetizar nanopartículas de óxido de titanio (TiO2) mediante un método hidrotermal basado en sol-gel .
Estabilización estérica
En la síntesis de partículas de titanio en fase nanoparticulada, el this compound se utiliza en un proceso llamado estabilización estérica in situ
Mecanismo De Acción
Target of Action
Titanium tetraethoxide, also known as Titanium(IV) ethoxide, is primarily used as a catalyst in organic synthesis and materials science . It is particularly effective in the synthesis of esters of sterically hindered alcohols via transesterification reactions . It can also be used as an activator and dehydrating agent for the condensation of (S)-(+)-p-toluenesulfinamide with aldehydes and ketones to form sulfinimines .
Mode of Action
Titanium tetraethoxide interacts with its targets by acting as a source of Ti 4+ ions . This allows it to form complexes with other compounds, such as acrylate with methacrylic acid . The compound’s effectiveness as a catalyst is due to its ability to facilitate the breaking and forming of chemical bonds in the reactions it catalyzes.
Biochemical Pathways
The exact biochemical pathways affected by Titanium tetraethoxide are complex and can vary depending on the specific reaction it is catalyzing. In general, it is known to facilitate redox transformations and hydrofunctionalization reactions, such as hydroamination .
Pharmacokinetics
As a catalyst, the pharmacokinetic properties of Titanium tetraethoxide are less relevant than they would be for a drug compound. It’s worth noting that the compound is a colorless liquid that is soluble in organic solvents but hydrolyzes readily . This suggests that it could be rapidly metabolized and eliminated from the body if ingested or absorbed.
Result of Action
The primary result of Titanium tetraethoxide’s action is the facilitation of chemical reactions. By acting as a catalyst, it speeds up reactions that would otherwise occur more slowly, leading to increased efficiency in the production of various chemical products .
Action Environment
The action of Titanium tetraethoxide can be influenced by environmental factors. For instance, it is known to hydrolyze readily, suggesting that it may be less stable and effective in aqueous environments . Additionally, during storage, a gelatinous residue may form, which dissolves after heating up to 40 °C . This indicates that temperature can also affect the compound’s stability and efficacy.
Análisis Bioquímico
Biochemical Properties
Titanium tetraethoxide can be used as an activator and dehydrating agent for by condensation of (S)-(+)-p-toluenesulfinamide with aldehydes and ketones to form sulfinimines . It can also be used as a Ti 4+ ion source to form complexes of titanium (IV) acrylate with methacrylic acid .
Molecular Mechanism
It is known that it can form complexes with methacrylic acid , but the details of these interactions and their effects at the molecular level are not clear.
Propiedades
Número CAS |
3087-36-3 |
|---|---|
Fórmula molecular |
C2H6OTi |
Peso molecular |
93.94 g/mol |
Nombre IUPAC |
ethanol;titanium |
InChI |
InChI=1S/C2H6O.Ti/c1-2-3;/h3H,2H2,1H3; |
Clave InChI |
WLPSNBGDESCKIL-UHFFFAOYSA-N |
SMILES |
CC[O-].CC[O-].CC[O-].CC[O-].[Ti+4] |
SMILES canónico |
CCO.[Ti] |
Key on ui other cas no. |
3087-36-3 |
Descripción física |
Liquid |
Pictogramas |
Flammable; Irritant |
Números CAS relacionados |
280745-34-8 |
Sinónimos |
Ethanol Ttanium(4+) Salt; Ethyl Alcohol Titanium(4+) Salt; Ethyl Titanate(IV) ; Ethyl Titanate; Tetraethoxytitanium; Tetraethyl Orthotitanate; Tetraethyl Titanate; Tetraethyl titanate (Ti(OC2H5)4); Tetrakis(ethanolato)titanium; Titanic Acid Ethyl Est |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of titanium tetraethoxide?
A1: Titanium tetraethoxide has the molecular formula Ti(OC₂H₅)₄ [, , ]. Its molecular weight is 228.18 g/mol [, , ].
Q2: What spectroscopic techniques are useful for characterizing titanium tetraethoxide?
A2: Several spectroscopic methods are employed to characterize titanium tetraethoxide. These include:
- Infrared (IR) Spectroscopy: Provides information about the presence of functional groups, particularly the Ti-O bond vibrations. [, , ]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR studies offer insights into the structure and dynamics of titanium tetraethoxide, especially its aggregation behavior in solution. [, , , , ]
- Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is particularly useful for identifying titanium clusters formed during the hydrolysis of titanium tetraethoxide, shedding light on the nucleation and growth of titanium dioxide nanoparticles. [, ]
Q3: How is titanium tetraethoxide employed as a catalyst?
A3: Titanium tetraethoxide acts as a Lewis acid catalyst, effectively promoting various organic reactions. This catalytic activity stems from the titanium atom's ability to accept electron pairs [, ].
Q4: Can you give examples of reactions catalyzed by titanium tetraethoxide?
A4: Titanium tetraethoxide catalyzes a range of reactions, including:
- Esterification: It efficiently catalyzes the synthesis of maleic acid diesters, resulting in high yields and purity []. Synthesis of diethylene glycol dibenzoate also benefits from this catalyst, offering a fast and environmentally friendly approach [].
- Polymerization: It plays a crucial role in polymerizing phenylacetylene to form polyphenylacetylene, influencing the reaction's progress based on factors like temperature, solvent, and catalyst concentration [].
- Barbier-Type Reactions: It mediates one-pot three-component Barbier-type reactions, enabling the synthesis of β-nitroamines from simple starting materials such as aldehydes, bromonitromethane, and amines [].
- α-Aminoallylation: It facilitates the stereoselective α-aminoallylation of aldehydes, utilizing chiral tert-butanesulfinamides and allyl bromides to achieve high yields and selectivity [].
Q5: How does the choice of solvent affect reactions involving titanium tetraethoxide?
A5: The solvent significantly influences the reactivity and aggregation state of titanium tetraethoxide, impacting reaction outcomes [, ]. Research has shown that the complexation of titanium tetraethoxide with allylacetoacetate is influenced by the solvent used [].
Q6: Is titanium tetraethoxide compatible with various materials?
A6: While titanium tetraethoxide demonstrates compatibility with many materials, its reactivity necessitates careful consideration. For instance, it readily reacts with water, requiring handling in anhydrous conditions [, , , ].
Q7: How does titanium tetraethoxide contribute to material science?
A7: Titanium tetraethoxide serves as a precursor for synthesizing titanium dioxide (TiO₂) [, , , , , , , , , ]. Researchers exploit its controlled hydrolysis and condensation reactions to produce TiO₂ particles and thin films with tailored properties.
Q8: How does the hydrolysis of titanium tetraethoxide lead to TiO₂ formation?
A8: The hydrolysis of titanium tetraethoxide involves a series of steps, with water molecules reacting with the ethoxide groups (–OC₂H₅), eventually replacing them with hydroxyl groups (–OH). This process results in the formation of titanium hydroxide [TiO(OH)₄] or hydrated titanium oxide species, which, upon further condensation reactions (water elimination), yield TiO₂ [, , , , , , , , , ].
Q9: What factors influence the properties of TiO₂ derived from titanium tetraethoxide?
A9: Several parameters govern the characteristics of the resulting TiO₂, including:
- Hydrolysis Conditions: Factors like the water-to-titanium alkoxide ratio, pH, temperature, and presence of additives significantly impact the particle size, morphology, crystallinity, and photocatalytic activity of the TiO₂ formed [, , , , , , ].
- Presence of Stabilizers: Utilizing stabilizers like hydroxypropyl cellulose (HPC) during the synthesis can control particle size and prevent aggregation, leading to the formation of stable TiO₂ suspensions and influencing the final material's properties [, , , ].
- Thermal Treatment: The phase transformation behavior of TiO₂ from amorphous to anatase and rutile phases is influenced by the annealing temperature. The presence of stabilizers and the synthesis conditions can further impact this transformation process [, , , ].
Q10: What are the applications of TiO₂ materials derived from titanium tetraethoxide?
A10: The unique properties of TiO₂ nanoparticles and films make them suitable for various applications, such as:
- Photocatalysis: TiO₂ materials, particularly in the anatase phase, exhibit excellent photocatalytic activity, enabling their use in environmental remediation applications like degrading pollutants like methylene blue [, ].
- Ceramic Membranes: TiO₂-based ceramic membranes are of interest due to their catalytic and photocatalytic properties, combined with the advantages of ceramic materials [].
- Optical Coatings: TiO₂ films with tailored optical properties are valuable for applications like anti-reflective coatings, optical filters, and high refractive index materials. The morphology and chemical composition of these films, influenced by the precursor and deposition conditions, are crucial for their optical performance [, ].
Q11: What safety precautions should be taken when handling titanium tetraethoxide?
A11: Titanium tetraethoxide is moisture-sensitive and releases flammable ethanol upon reaction with water. It's crucial to handle it in a well-ventilated area, away from sources of ignition, using appropriate personal protective equipment [, , ].
Q12: Are there environmental concerns regarding titanium tetraethoxide and its derivatives?
A12: While TiO₂ itself is considered relatively benign, the precursor, titanium tetraethoxide, requires careful handling and disposal to minimize environmental risks [, ]. Research into the environmental impact and degradation pathways of titanium tetraethoxide and its byproducts is essential for responsible use.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
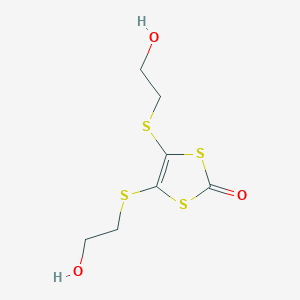
![2-Chloro-1-[6-(methylthio)-3-pyridinyl]-ethanone](/img/structure/B144704.png)
![cis-(-)-1,3-Dibenzylhexahydro-2-oxo-1H-thieno[3,4-d]imidazole-4-valeric Acid](/img/structure/B144707.png)

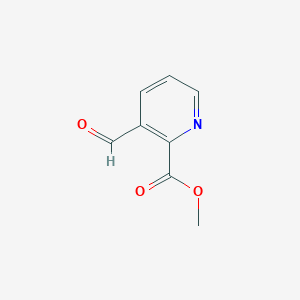

![benzyl 5-[(3aS,4S,6aR)-1,3-dibenzyl-2-oxo-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazol-4-yl]pentanoate](/img/structure/B144713.png)
![Ethanone, 1-bicyclo[2.2.1]hept-2-yl-, (1R-exo)-(9CI)](/img/structure/B144719.png)
